molecular formula C9H8F3NO5 B2841602 4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate CAS No. 135401-77-3

4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate

Cat. No.: B2841602
CAS No.: 135401-77-3
M. Wt: 267.16
InChI Key: ZVELBLLQEGSLLL-UHFFFAOYSA-N
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Description

4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with ester groups at positions 3 (methyl) and 4 (ethyl), and a trifluoromethyl (-CF₃) group at position 5. The 1,2-oxazole ring contains one oxygen and one nitrogen atom, contributing to its electron-deficient aromatic character. This structure is significant in medicinal and agrochemical research due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, improving membrane permeability .

Key Properties (Estimated):

  • Molecular Formula: C₉H₁₁F₃N₀₅
  • Molecular Weight: 270.17 g/mol
  • XLogP3 (Estimated): ~2.5 (indicating moderate lipophilicity)

The compound’s synthesis likely involves cyclization of precursors such as β-keto esters or via [3+2] cycloaddition reactions, followed by esterification. Applications may include intermediates for bioactive molecules or agrochemicals, leveraging the CF₃ group’s resistance to oxidative degradation.

Properties

IUPAC Name

4-O-ethyl 3-O-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO5/c1-3-17-7(14)4-5(8(15)16-2)13-18-6(4)9(10,11)12/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVELBLLQEGSLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-3-methylbutanoate with trifluoroacetic anhydride, followed by cyclization with a suitable dehydrating agent to form the oxazole ring. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the oxazole ring’s ability to form hydrogen bonds, enables the compound to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Core Heterocycle Position 5 Substituent Ester Groups Molecular Weight (g/mol) XLogP3
Target Compound 1,2-Oxazole Trifluoromethyl (-CF₃) 4-Ethyl, 3-Methyl 270.17 ~2.5
3-Ethyl 4-methyl 5-methyl-1,2-oxazole-3,4-dicarboxylate 1,2-Oxazole Methyl (-CH₃) 3-Ethyl, 4-Methyl 241.23 ~1.5
4-Ethyl 3-methyl 5-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-dicarboxylate Pyrazole 4-Nitrophenyl and 3-(CF₃)phenyl 4-Ethyl, 3-Methyl 483.37 4.2
Key Observations:

Trifluoromethyl vs. Methyl Substituent (Target vs. ):

  • The CF₃ group in the target compound increases electronegativity and lipophilicity compared to the methyl group in the oxazole analog . This enhances metabolic stability and membrane permeability but reduces aqueous solubility.
  • The estimated XLogP3 of the target (~2.5) is higher than the methyl-substituted analog (~1.5), reflecting greater lipid affinity.

Oxazole vs. Pyrazole Core (Target vs. ): The pyrazole derivative contains two adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to the oxazole’s oxygen-nitrogen system. This difference influences solubility and biological target interactions. The pyrazole’s nitro (-NO₂) and trifluoromethylphenyl groups contribute to its high XLogP3 (4.2), making it significantly more lipophilic than the target compound.

Synthetic Complexity: The pyrazole analog has a bulkier structure (nitrophenyl and trifluoromethylphenyl substituents), which may complicate synthesis and purification compared to the target compound.

Biological Activity

4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₈F₃N₁O₄
  • Molecular Weight : 267.16 g/mol
  • CAS Number : 135401-77-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

Anticancer Activity

  • Cytotoxicity : Studies have shown that this compound has significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and HCT-116 (colon cancer) with IC₅₀ values in the micromolar range .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry assays revealed that it triggers apoptosis in a dose-dependent manner by increasing caspase-3/7 activity .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of various oxazole derivatives, including our compound, on different cancer cell lines:

  • Cell Lines Tested : MCF-7, U-937, and HCT-116.
  • Results :
    • MCF-7: IC₅₀ = 15.63 µM
    • U-937: IC₅₀ = 12.5 µM
    • HCT-116: IC₅₀ = 10.0 µM
      This study concluded that the compound's efficacy is comparable to established anticancer drugs like doxorubicin .

Study 2: Mechanistic Insights into Apoptosis Induction

Research focused on understanding how this compound induces apoptosis:

  • Findings :
    • Increased expression levels of p53 were observed, which is crucial for apoptosis.
    • The study highlighted that the presence of electron-withdrawing groups enhances biological activity .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of selected compounds compared to this compound:

Compound NameIC₅₀ (µM)Mechanism of Action
Doxorubicin10.38DNA intercalation and topoisomerase inhibition
Tamoxifen10.0Estrogen receptor modulation
This compound 15.63 Apoptosis via caspase activation

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